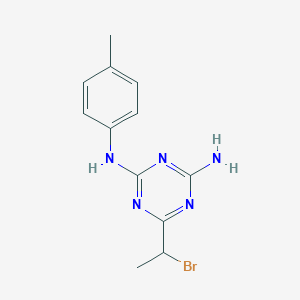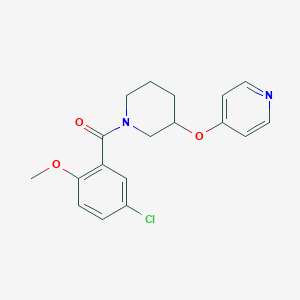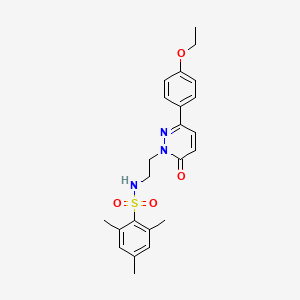![molecular formula C15H12ClN3O3S2 B2613220 3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 477845-26-4](/img/structure/B2613220.png)
3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one” has a CAS Number of 344277-12-9 and a molecular weight of 307.74 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14ClN3O3/c1-7-4-10 (15)13 (16-6-7)18-17-9 (3)12-11 (19)5-8 (2)21-14 (12)20/h4-6,17,19H,3H2,1-2H3, (H,16,18) .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The chemical compound 3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one has been explored for its antimicrobial properties. Researchers synthesized a series of heterocyclic compounds through condensation and cyclization reactions. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, showcasing potential in the development of new antimicrobial agents. The structure of these compounds was confirmed by analytical and spectral studies, highlighting their significance in medicinal chemistry research for combating microbial resistance (Sarvaiya, Gulati, & Patel, 2019).
Antiproliferative Activity
Another aspect of scientific research involving this compound focuses on its potential antiproliferative effects. A series of thiazole compounds, presumably related to or derived from similar chemical frameworks, were synthesized and tested against breast cancer cells (MCF7). These studies aimed to identify compounds with significant anticancer activity, contributing to the ongoing search for effective cancer treatments. The research process involved alkylating ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with alkyl bromides, followed by refluxing with hydrazine hydrate to produce various thiazole derivatives. The antiproliferative activity of these compounds was evaluated, demonstrating the potential of such chemical structures in cancer therapy (Sonar et al., 2020).
Novel Synthesis Approaches
The compound's utility extends into the realm of synthetic chemistry, where novel synthesis routes are developed for related heterocyclic compounds. These synthesis strategies not only provide new pathways for creating diverse chemical entities but also contribute to the broader understanding of chemical reactivity and compound design. For example, novel synthesis approaches involving one-pot, multi-component reactions have been developed to create derivatives of the chemical structure . These methods emphasize the efficiency, yield, and practicality of synthesizing complex molecules, which can have implications in drug discovery and development (Bade & Vedula, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(Z)-N-[[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S2/c1-7-5-11(20)12(14(21)22-7)8(2)18-19-15-17-10(6-24-15)13-9(16)3-4-23-13/h3-6,20H,1-2H3,(H,17,19)/b18-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJDKUOQXCCWKB-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NNC2=NC(=CS2)C3=C(C=CS3)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C(=N\NC2=NC(=CS2)C3=C(C=CS3)Cl)/C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride](/img/structure/B2613137.png)
![N-(furan-2-ylmethyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2613140.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2613143.png)
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2613144.png)

![7-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2613146.png)


![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2613154.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613156.png)




